tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-6-azaspiro[35]nonane-6-carboxylate is a synthetic organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method involves the use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which is then reacted with an aminomethylating agent under controlled conditions . The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique spirocyclic structure makes it valuable in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the diaza groups.
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound contains an oxa group in the spirocyclic ring, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific aminomethyl substitution and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-6-4-5-14(10-16)7-11(8-14)9-15/h11H,4-10,15H2,1-3H3 |
InChI Key |
PGLFFISCWKFIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)CN |
Origin of Product |
United States |
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